Begacestat

γ-secretase inhibitor Notch-sparing APP selectivity

Begacestat (GSI-953) is a thiophene sulfonamide γ-secretase inhibitor with ~16× APP/Notch selectivity, designed to minimize Notch-related toxicity. It reduces brain Aβ40 by 37% at 5 mg/kg p.o. in transgenic AD mice, offering a validated benchmark for target engagement. Ideal for in vivo pharmacology studies requiring oral bioavailability and brain penetration. Use as a 'moderate selectivity' reference compound for SAR profiling across the GSI selectivity gradient.

Molecular Formula C9H8ClF6NO3S2
Molecular Weight 391.7 g/mol
CAS No. 769169-27-9
Cat. No. B1667913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBegacestat
CAS769169-27-9
SynonymsGSI-953;  GSI953;  GSI 953;  Begacestat
Molecular FormulaC9H8ClF6NO3S2
Molecular Weight391.7 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1
InChIKeyPSXOKXJMVRSARX-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Begacestat (GSI-953) for Alzheimer's Research: γ-Secretase Inhibitor Specifications


Begacestat (CAS: 769169-27-9), also known as GSI-953 or PF-5212362, is a thiophene sulfonamide small-molecule inhibitor of the γ-secretase complex that catalyzes the final step in the generation of Aβ40 and Aβ42 peptides from amyloid precursor protein (APP) [1]. Originally developed by Wyeth (later Pfizer) for Alzheimer's disease research, Begacestat reached Phase I clinical evaluation before discontinuation in 2010 [2]. The compound selectively inhibits APP cleavage over Notch cleavage, addressing the primary toxicity liability that plagued earlier pan-γ-secretase inhibitors [1].

Why Begacestat (GSI-953) Cannot Be Substituted with Pan-γ-Secretase Inhibitors


Generic substitution among γ-secretase inhibitors is scientifically untenable because the therapeutic window for this target class is defined by the ratio of APP cleavage inhibition (desired Aβ-lowering effect) to Notch cleavage inhibition (mechanism-based toxicity including gastrointestinal and immunological adverse events) [1]. First-generation pan-inhibitors such as Semagacestat (LY450139) demonstrated nearly equipotent inhibition of APP and Notch (selectivity ratio ~1.2–1.3×), which correlated with severe Notch-related toxicities and Phase III trial failure [2]. In contrast, Begacestat was specifically engineered as a "Notch-sparing" inhibitor with approximately 16-fold selectivity for APP over Notch cleavage in cellular assays [1]. This differential selectivity profile directly impacts experimental interpretability, in vivo tolerability, and the validity of any Aβ-centric mechanistic conclusions.

Begacestat (GSI-953) vs. Semagacestat, Avagacestat, and DAPT: Quantitative Differentiation Evidence


APP/Notch Selectivity: Begacestat vs. Semagacestat (LY450139)

Begacestat demonstrates approximately 16-fold selectivity for inhibiting APP cleavage over Notch cleavage in cellular assays, a critical safety differentiation from the first-generation inhibitor Semagacestat which exhibits minimal selectivity [1]. This quantitative difference in target engagement profile directly translates to reduced Notch-related toxicity liability .

γ-secretase inhibitor Notch-sparing APP selectivity Alzheimer's disease mechanism-based toxicity

APP/Notch Selectivity: Begacestat vs. Avagacestat (BMS-708163)

Begacestat exhibits approximately 16-fold selectivity for APP over Notch cleavage, whereas Avagacestat demonstrates substantially higher selectivity at 190–193× [1]. Avagacestat also possesses markedly greater intrinsic potency for Aβ inhibition (IC50 ~0.3 nM) compared to Begacestat (IC50 ~15 nM) .

γ-secretase inhibitor Notch-sparing selectivity profiling Alzheimer's disease second-generation GSI

Intrinsic Potency for Aβ40 Inhibition: Begacestat vs. DAPT (GSI-IX)

Begacestat inhibits Aβ40 production with an IC50 of approximately 15 nM in cellular assays, demonstrating significantly greater intrinsic potency than the widely used research tool compound DAPT [1]. DAPT exhibits IC50 values of 115 nM for total Aβ and 200 nM for Aβ42 in human primary neuronal cultures, representing a potency differential of nearly one order of magnitude .

γ-secretase inhibition Aβ40 lowering potency comparison Alzheimer's disease tool compound selection

In Vivo Brain Aβ40 Reduction: Begacestat Efficacy in Tg2576 Transgenic Mice

Begacestat demonstrates robust in vivo target engagement following oral administration, with a single 5 mg/kg oral dose in Tg2576 transgenic mice producing a 37% reduction in brain Aβ40 levels within 4 hours [1]. This class-level evidence establishes that Begacestat is orally active and achieves brain penetration sufficient for central pharmacodynamic effects [2]. Comparative in vivo brain Aβ reduction data for Semagacestat or Avagacestat under identical dosing conditions were not identified; the data presented reflect the available evidence for Begacestat alone.

in vivo pharmacology brain Aβ reduction Tg2576 mouse model oral bioavailability target engagement

Clinical Development Status: Begacestat Discontinuation and Procurement Implications

Begacestat development was discontinued after Phase I clinical evaluation in 2010, with the compound having completed single- and multiple-ascending dose studies in healthy volunteers and Alzheimer's disease patients (NCT00479219) [1][2]. In contrast, Semagacestat advanced to Phase III before failure, while Avagacestat reached Phase II before discontinuation [3]. Begacestat's termination at Phase I means no Phase II/III efficacy or long-term safety data exist [1].

clinical trial status discontinued development research compound procurement Phase I

Begacestat (GSI-953) Research Applications: Recommended Scenarios Based on Quantitative Differentiation


Mechanistic Studies Requiring Moderate APP/Notch Selectivity with Robust In Vivo Validation

Begacestat is optimally suited for in vivo studies in transgenic Alzheimer's disease mouse models where a compound with validated brain penetration, oral bioavailability, and established central pharmacodynamic effects is required [1]. The 37% brain Aβ40 reduction at 5 mg/kg p.o. provides a quantifiable benchmark for target engagement . The moderate (~16×) APP/Notch selectivity makes Begacestat appropriate for studies where complete Notch sparing is not essential but reduced Notch toxicity compared to pan-inhibitors is desirable [1].

Benchmarking Second-Generation γ-Secretase Inhibitor Pharmacology

Researchers evaluating the spectrum of γ-secretase inhibitor selectivity may select Begacestat as a reference compound representing the "moderate selectivity" class (~16×), contrasting with Semagacestat (~1.2×, pan-inhibition) and Avagacestat (~190×, high selectivity) [1]. This enables comparative pharmacological profiling across the selectivity gradient, supporting structure-activity relationship (SAR) analysis and target validation studies.

Cellular Assays Requiring Higher Potency than DAPT

For cell-based Aβ inhibition assays where DAPT's potency (IC50 ~115–200 nM) is insufficient or would require high working concentrations that risk solvent toxicity or off-target effects, Begacestat offers approximately 8× greater potency (IC50 ~15 nM) [1]. This potency advantage enables lower compound concentrations while maintaining robust Aβ suppression, improving assay signal-to-noise ratios and reducing experimental artifacts.

NOT Recommended: Late-Stage Translational Studies Requiring Validated Clinical Efficacy

Begacestat should NOT be selected for research programs requiring a compound with established clinical proof-of-concept or Phase II/III efficacy data. The compound's development was discontinued after Phase I, meaning no late-stage clinical efficacy or long-term safety data exist [1]. Researchers requiring clinically validated γ-secretase pharmacology should consider alternative reference compounds with more extensive clinical datasets, while acknowledging the limitations of the GSI class overall.

Technical Documentation Hub

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